

# preventing aspartimide formation Boc-Asp-Ofm

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## Compound Focus: Boc-Asp-Ofm

CAS No.: 129046-87-3

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## What is Aspartimide Formation?

**Aspartimide formation** is a major side reaction during peptide synthesis, particularly in **Fmoc-SPPS** (Solid Phase Peptide Synthesis). It occurs when the side chain carbonyl of an aspartic acid (Asp) residue cyclizes, especially after repeated exposure to a base like piperidine used for Fmoc deprotection [1].

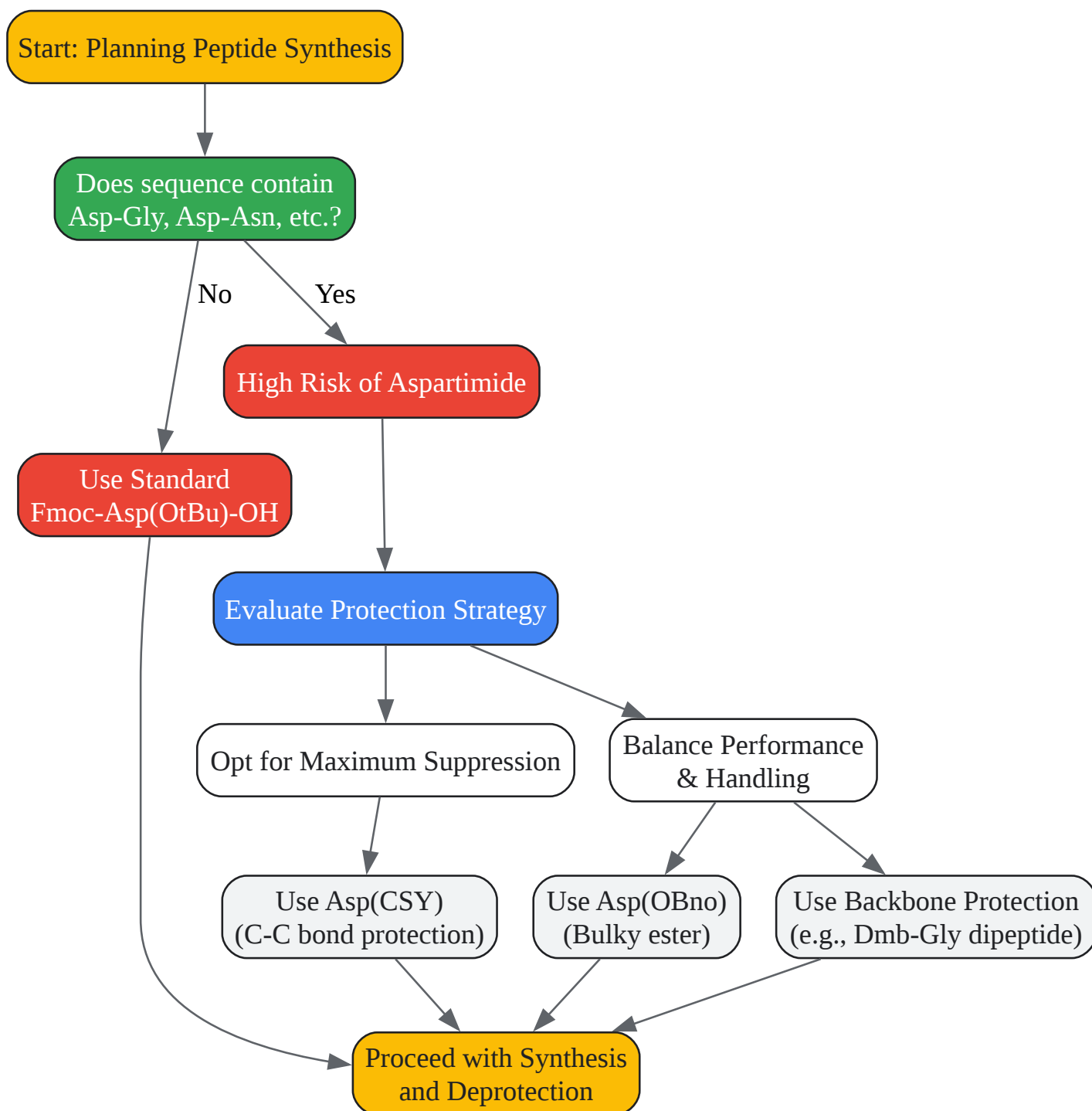
This ring closure creates a five-membered aspartimide ring, which can subsequently open to form a mixture of unwanted by-products. These can include the desired  **$\alpha$ -peptide**, the unwanted  **$\beta$ -peptide**, and **piperidides** (if piperidine was the base), as well as **racemized** (D-aspartyl) products [1]. While some by-products are easy to separate, the  $\beta$ -aspartyl peptide and epimerized  $\alpha$ -aspartyl peptide often have identical mass and very similar retention times to the target peptide, making them hard to detect and remove. This is a critical issue in manufacturing peptide-based Active Pharmaceutical Ingredients (APIs) [1].

## Strategies and Building Blocks to Prevent Aspartimide Formation

The core strategy for preventing aspartimide formation involves using Asp building blocks with protecting groups that are more sterically hindered or chemically distinct than the traditional OtBu group. The following table compares several effective alternatives, including **Boc-Asp-Ofm**.

Protecting Group / Building Block	Key Feature	Performance & Notes
<b>Boc-Asp-Ofm-OH</b> [2] [3]	Aspartic acid protected with Boc on the alpha-amine and an acid-labile 9-fluorenylmethyl (Fm) ester on the side chain.	Appears in commercial catalogs as a building block. Specific performance data in comparative studies was not found in the search results.
<b>Asp(CSY)</b> [4] [5]	Uses a cyanosulfonyl group, masking the carboxylic acid with a stable <b>C-C bond</b> instead of a typical C-O ester.	Completely suppresses aspartimide formation even under harsh piperidine treatment. Deprotection uses NCS (N-chlorosuccinimide) under aqueous conditions [5].
<b>Asp(OBno)</b> [1]	Features a bulky 5-butylnon-5-yl (Bno) ester.	Highly effective; reduces aspartimide formation to almost undetectable levels in Asp-Asn/Arg sequences and to only 0.1%/cycle in the challenging Asp-Gly sequence [1].
<b>Asp(OMpe) / Asp(OEpe)</b> [4]	Bulky 3-methylpentyl (OMpe) or 3-ethylpentyl (OEpe) esters.	Offered as products to minimize aspartimide-related side-products. Performance is better than OtBu but less effective than OBno or CSY in head-to-head tests [1].
<b>Backbone Protection (e.g., Dmb, Tmb)</b> [4]	Protects the amide nitrogen of the subsequent amino acid (e.g., Gly) with acid-labile groups like Dmb.	Prevents aspartimide formation by removing the reactive nitrogen. Often requires coupling as dipeptide building blocks (e.g., Fmoc-Dmb-Gly-OH), which can have lower coupling efficiency [4].

The workflow below summarizes the decision-making process for selecting a strategy.



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## Experimental Guide for Using Boc-Asp-Ofm-OH

**Product Identification:**

- **Chemical Name:** Boc-L-aspartic acid  $\beta$ -9-fluorenylmethyl ester [2].
- **Synonyms:** N-alpha-tert-Butyloxycarbonyl-aspartic acid gamma-fluorenylmethyl ester; (2S)-2-(tert-butoxycarbonylamino)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid [2].
- **CAS Number:** 117014-32-1 [2] [3].
- **Molecular Formula:**  $C_{23}H_{25}NO_6$  [2] [3].
- **Molecular Weight:** 411.45 g/mol (or 411.5 g/mol) [2] [3].
- **Appearance:** Off-white to white powder [3].

**Handling and Storage:**

- The product should be stored at **2-8°C**, protected from light [3].

**Coupling and Cleavage:**

- **Coupling:** This building block can be coupled using standard peptide coupling protocols. No specialized techniques are required.
- **Cleavage:** The **Ofm group is acid-labile**. Standard global cleavage cocktails (like TFA with appropriate scavengers) used in Boc-SPPS or for final deprotection will remove the Ofm group from the aspartic acid side chain [6].

## Frequently Asked Questions (FAQs)

**Q1: Why is the Asp-Gly sequence so problematic? A1:** The glycine residue has only a small hydrogen atom as its side chain, offering very little steric hindrance. This makes the backbone amide nitrogen much more nucleophilic and readily available to attack the aspartic acid side chain ester, facilitating cyclization and aspartimide formation [4] [1].

**Q2: Are there any drawbacks to using these specialized building blocks? A2:** Yes, there are trade-offs to consider:

- **Cost:** They are typically more expensive than standard Fmoc-Asp(OtBu)-OH.
- **Hydrophobicity:** Bulky groups like OMpe can increase peptide hydrophobicity, potentially complicating handling and purification [5].
- **Deprotection Methods:** Some groups, like CSY, require non-standard deprotection conditions (NCS), which need to be compatible with other amino acids in your sequence [5].

**Q3: Can I use additives to reduce aspartimide formation instead of changing the building block? A3:** Yes, adding reagents like **HOBt (1-Hydroxybenzotriazole)** to the piperidine solution during Fmoc deprotection has been reported to reduce aspartimide formation. However, the literature indicates this approach **does not completely suppress the problem** and may be insufficient for highly sensitive sequences [5].

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